molecular formula C9H7NO B020931 Quinoline-7,8-oxide CAS No. 110288-09-0

Quinoline-7,8-oxide

Cat. No. B020931
M. Wt: 145.16 g/mol
InChI Key: VHKOGTWROZZNFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinoline-7,8-oxide (QO) is a heterocyclic organic compound that has been widely studied for its potential applications in scientific research. QO is a versatile molecule that can be synthesized through various methods and has been shown to have a range of biochemical and physiological effects. In

Mechanism Of Action

The mechanism of action of Quinoline-7,8-oxide is complex and not yet fully understood. Quinoline-7,8-oxide is known to undergo redox cycling, which generates reactive oxygen species (ROS) that can cause oxidative damage to cellular components. Quinoline-7,8-oxide has also been shown to interact with various enzymes and proteins, including cytochrome P450 and peroxidases, which can alter their activity.

Biochemical And Physiological Effects

Quinoline-7,8-oxide has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the activity of certain enzymes, and alter the structure and function of biological membranes. Quinoline-7,8-oxide has also been shown to have antioxidant properties, which may be beneficial in preventing oxidative damage to cells.

Advantages And Limitations For Lab Experiments

Quinoline-7,8-oxide has several advantages for lab experiments, including its relative ease of synthesis and its versatility as a model compound. However, there are also limitations to using Quinoline-7,8-oxide in lab experiments. For example, Quinoline-7,8-oxide can be toxic at high concentrations, which can limit its use in certain experiments. Additionally, the mechanism of action of Quinoline-7,8-oxide is complex and not yet fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on Quinoline-7,8-oxide. One area of research is the development of Quinoline-7,8-oxide-based therapies for cancer. Another area of research is the study of the mechanism of action of Quinoline-7,8-oxide and its interactions with various enzymes and proteins. Additionally, the use of Quinoline-7,8-oxide as a probe for studying the structure and function of biological membranes is an area of active research. Finally, the synthesis of novel Quinoline-7,8-oxide derivatives with improved properties is an area of interest for future research.
Conclusion:
In conclusion, Quinoline-7,8-oxide is a versatile molecule that has been extensively studied for its potential applications in scientific research. Quinoline-7,8-oxide can be synthesized through various methods and has a range of biochemical and physiological effects. While there are advantages and limitations to using Quinoline-7,8-oxide in lab experiments, it remains a valuable tool for studying the mechanism of action of enzymes and proteins, as well as the structure and function of biological membranes. There are several future directions for research on Quinoline-7,8-oxide, including the development of Quinoline-7,8-oxide-based therapies for cancer and the synthesis of novel Quinoline-7,8-oxide derivatives.

Synthesis Methods

Quinoline-7,8-oxide can be synthesized through a variety of methods, including oxidation of quinoline, photochemical reactions, and electrochemical reactions. The most common method for synthesizing Quinoline-7,8-oxide is the oxidation of quinoline using hydrogen peroxide or peracids. This method is relatively simple and yields high purity Quinoline-7,8-oxide.

Scientific Research Applications

Quinoline-7,8-oxide has been extensively studied for its potential applications in scientific research. It has been used as a model compound for studying the mechanism of action of various enzymes, including cytochrome P450 and peroxidases. Quinoline-7,8-oxide has also been used as a probe for studying the structure and function of biological membranes. Additionally, Quinoline-7,8-oxide has been shown to have potential applications in cancer therapy, as it has been found to induce apoptosis in cancer cells.

properties

CAS RN

110288-09-0

Product Name

Quinoline-7,8-oxide

Molecular Formula

C9H7NO

Molecular Weight

145.16 g/mol

IUPAC Name

1a,7b-dihydrooxireno[2,3-h]quinoline

InChI

InChI=1S/C9H7NO/c1-2-6-3-4-7-9(11-7)8(6)10-5-1/h1-5,7,9H

InChI Key

VHKOGTWROZZNFC-UHFFFAOYSA-N

SMILES

C1=CC2=C(C3C(O3)C=C2)N=C1

Canonical SMILES

C1=CC2=C(C3C(O3)C=C2)N=C1

synonyms

Oxireno[h]quinoline,1a,7b-dihydro-(9CI)

Origin of Product

United States

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